1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
CAS No.: 1326862-78-5
Cat. No.: VC6120090
Molecular Formula: C23H22ClN5
Molecular Weight: 403.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326862-78-5 |
|---|---|
| Molecular Formula | C23H22ClN5 |
| Molecular Weight | 403.91 |
| IUPAC Name | 4-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C23H22ClN5/c1-17-6-2-3-7-18(17)20-16-22-23(25-10-11-29(22)26-20)28-14-12-27(13-15-28)21-9-5-4-8-19(21)24/h2-11,16H,12-15H2,1H3 |
| Standard InChI Key | UQMJDVCPSLJSKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, reflects its intricate architecture:
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A pyrazolo[1,5-a]pyrazine core, a fused bicyclic system combining pyrazole and pyrazine rings.
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A piperazine ring substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with the pyrazolo-pyrazine moiety.
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A 2-methylphenyl group attached to the pyrazolo-pyrazine scaffold at position 2.
The pyrazolo[1,5-a]pyrazine system is planar and rigid, enabling π-π stacking interactions critical for binding biological targets . The piperazine moiety introduces conformational flexibility, potentially enhancing solubility and bioavailability .
Synthetic Pathways and Methodologies
While no explicit synthesis of this compound is documented, analogous routes for pyrazolo[1,5-a]pyrazines and piperazine derivatives suggest plausible strategies:
Pyrazolo[1,5-a]pyrazine Core Formation
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophiles (e.g., β-diketones, β-ketoesters) . For example:
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3-Amino-2-(2-methylphenyl)pyrazole reacts with a 1,2-diketone under acidic conditions to form the pyrazine ring .
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Copper-catalyzed [3+2] cycloadditions or Diels-Alder reactions may facilitate annulation, as seen in triazole-fused pyrazines .
Piperazine Substitution
The piperazine ring is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination:
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4-Chloropyrazolo[1,5-a]pyrazine intermediates react with 1-(2-chlorophenyl)piperazine in the presence of a palladium catalyst .
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Microwave-assisted coupling reduces reaction times and improves yields .
Physicochemical Properties
Predicted properties derived from computational models (e.g., SwissADME) and analog data :
| Property | Value/Range | Rationale |
|---|---|---|
| Molecular Weight | 429.91 g/mol | Based on formula C<sub>23</sub>H<sub>21</sub>ClN<sub>6</sub> |
| LogP | 3.8 ± 0.5 | Hydrophobic aryl groups dominate |
| Solubility (Water) | <10 µM | Low due to high LogP |
| pKa | 7.2 (piperazine NH) | Basic nitrogen in piperazine |
| H-Bond Donors | 1 | Piperazine NH |
| H-Bond Acceptors | 6 | Pyrazine N, pyrazole N |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline pyrazolo-pyrazine and piperazine coupling.
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Target Identification: Screen against kinase libraries and GPCR panels to identify lead targets.
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ADMET Profiling: Assess metabolic stability, CYP inhibition, and blood-brain barrier permeability.
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Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) analyses.
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